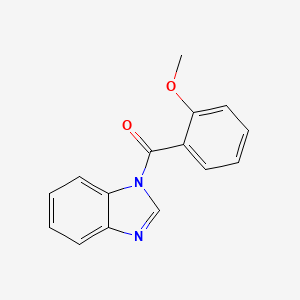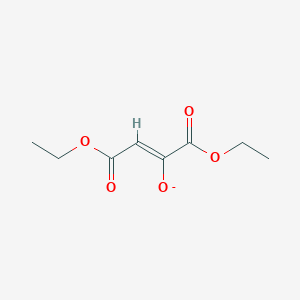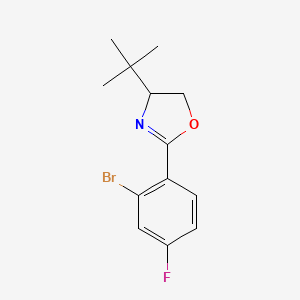
1H-benzimidazol-1-yl(2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 1H-benzimidazol-1-yl(2-methoxyphenyl)methanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde. One common method includes the reaction of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of a catalyst such as N,N-dimethylformamide and sulfur . This reaction proceeds under mild conditions and results in the formation of the desired benzimidazole derivative.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of benzimidazole N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has shown promise in biological studies due to its ability to interact with biological macromolecules.
Medicine: Benzimidazole derivatives, including this compound, are studied for their potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1H-benzimidazol-1-yl(2-methoxyphenyl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antimicrobial and antiviral effects .
Comparación Con Compuestos Similares
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazol-1-yl(5-chloro-2-methoxyphenyl)methanone: This compound has a similar structure but includes a chlorine atom, which can enhance its antimicrobial activity.
1H-Benzimidazol-1-yl(2-hydroxyphenyl)methanone: The presence of a hydroxyl group in this compound can increase its solubility and bioavailability.
1H-Benzimidazol-1-yl(2-nitrophenyl)methanone: The nitro group in this derivative can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its methoxy group, which can influence its pharmacokinetic properties and enhance its interaction with biological targets .
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
benzimidazol-1-yl-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-2-6-11(14)15(18)17-10-16-12-7-3-4-8-13(12)17/h2-10H,1H3 |
Clave InChI |
PVBKZUWAFMGIIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)N2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate](/img/structure/B14798022.png)

![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)
![Ditert-butyl 2-[[4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B14798040.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14798046.png)
![1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14798050.png)
![2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B14798053.png)

![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)
![[4-[3-fluoro-4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B14798092.png)
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
